molecular formula C16H14N2O4S B15205949 Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 952182-32-0

Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B15205949
CAS No.: 952182-32-0
M. Wt: 330.4 g/mol
InChI Key: ZPNINBMTDIALTD-UHFFFAOYSA-N
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Description

Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C16H14N2O4S. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of tosyl chloride and pyrrolo[3,2-b]pyridine derivatives, followed by esterification to introduce the methyl ester group .

Chemical Reactions Analysis

Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has significant applications in scientific research, particularly in medicinal chemistry. It is used as a scaffold in the design of kinase inhibitors, which are crucial in cancer therapy. The compound’s structure allows for modifications that can enhance its biological activity against specific targets, such as fibroblast growth factor receptors (FGFRs) .

Mechanism of Action

The mechanism of action of Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with molecular targets like FGFRs. By binding to these receptors, the compound can inhibit their activity, which is essential in regulating cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and progression .

Comparison with Similar Compounds

Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can be compared with other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine. While both compounds share a similar core structure, the presence of the tosyl group in this compound provides unique chemical properties and reactivity. This makes it a valuable compound in the development of targeted therapies .

Biological Activity

Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a compound belonging to the pyrrolo[3,2-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C17H16N2O4S
  • Molecular Weight : 344.38 g/mol
  • CAS Number : [Not specified in the results]

The compound features a pyrrolo[3,2-b]pyridine core with a tosyl (p-toluenesulfonyl) group, which is significant for its biological activity.

Antimicrobial Activity

Research has indicated that pyrrolo[3,2-b]pyridine derivatives exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) suggests that modifications at specific positions on the pyridine ring can enhance antimicrobial efficacy. For example, compounds with ester groups demonstrated lower minimum inhibitory concentrations (MIC) against Mtb .

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies have demonstrated that related compounds can induce cytotoxic effects in cancer cell lines such as ovarian and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest . One study reported that certain derivatives exhibited IC50 values lower than 1 µM against specific cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties. Pyrrolo[3,2-b]pyridine derivatives have been studied for their ability to inhibit pro-inflammatory cytokines such as IL-2. Inhibition of these cytokines can be beneficial in treating inflammatory diseases and conditions related to immune dysregulation .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Certain derivatives have been identified as inhibitors of key enzymes involved in tumor progression and inflammation.
  • Modulation of Cell Signaling Pathways : The compound may affect signaling pathways related to apoptosis and cell proliferation, contributing to its anticancer effects.
  • Antimycobacterial Mechanism : The inhibition of fatty acid biosynthesis pathways in Mycobacterium tuberculosis is a notable mechanism through which these compounds exert their antimicrobial effects .

Case Studies

Several studies have highlighted the biological activities of this compound and its derivatives:

StudyFindings
Deraeve et al.Investigated antimycobacterial activity; found MIC values below 0.15 µM for some esters .
Kalai et al.Reported moderate cytotoxicity against ovarian cancer cells; identified structure-activity relationships .
PubMed StudyExamined TNIK inhibition; some compounds showed IC50 < 1 nM for IL-2 secretion inhibition .

Properties

IUPAC Name

methyl 1-(4-methylphenyl)sulfonylpyrrolo[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-11-5-7-12(8-6-11)23(20,21)18-14-4-3-9-17-13(14)10-15(18)16(19)22-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNINBMTDIALTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C(=O)OC)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662714
Record name Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-32-0
Record name Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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